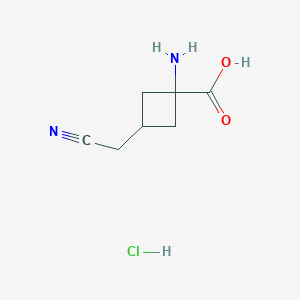
trans-1-Amino-3-(cyanomethyl)cyclobutane-1-carboxylicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-1-Amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS: 2231665-85-1) is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
准备方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which connects two fragments using a palladium-catalyzed cross-coupling reaction. In this case, transmetalation occurs with boron reagents, specifically organoboron compounds. These reagents transfer nucleophilic organic groups to palladium, forming the desired Pd–C bond .
Reaction Conditions:: The specific conditions for the Suzuki–Miyaura coupling may vary, but typically involve mild reaction temperatures, suitable solvents, and appropriate catalysts. Boron reagents, such as organotrifluoroborates, play a crucial role in this process.
化学反应分析
Reactions:: Trans-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride can participate in various reactions, including oxidation, reduction, and substitution. Its reactivity depends on the functional groups present.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the cyano group.
Substitution: Nucleophilic substitution reactions can replace the amino group.
Major Products:: The specific products formed depend on the reaction conditions. For example, reduction of the cyano group could yield an amine, while oxidation might lead to a carboxylic acid derivative.
科学研究应用
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Industry: As a building block for more complex molecules.
作用机制
The exact mechanism by which trans-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
相似化合物的比较
While I don’t have a direct list of similar compounds, researchers often compare this compound with related structures to understand its uniqueness and potential advantages.
属性
分子式 |
C7H11ClN2O2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC 名称 |
1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-2-1-5-3-7(9,4-5)6(10)11;/h5H,1,3-4,9H2,(H,10,11);1H |
InChI 键 |
LXENLYLIVJJZQV-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C(=O)O)N)CC#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)
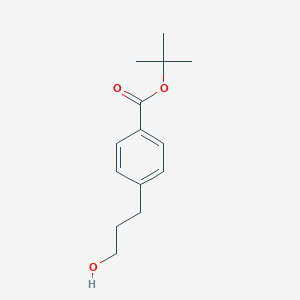

![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
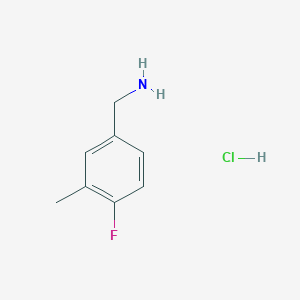
![Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate](/img/structure/B13039491.png)

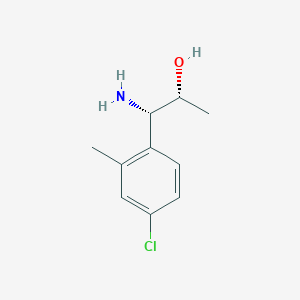
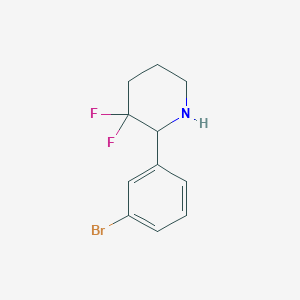
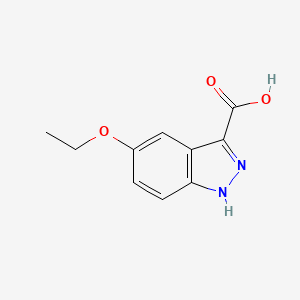
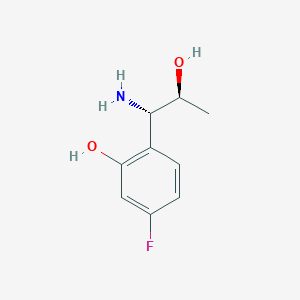


![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
